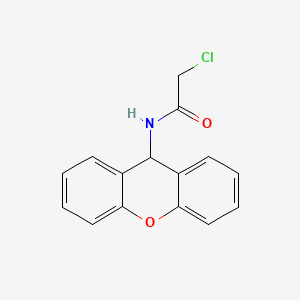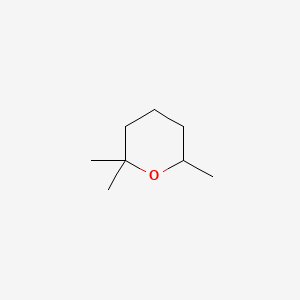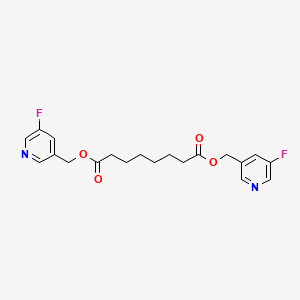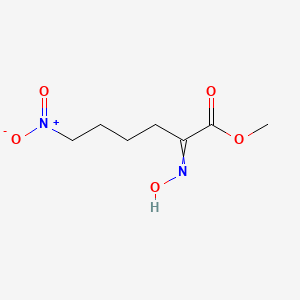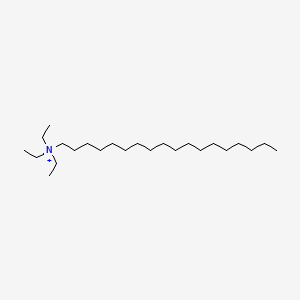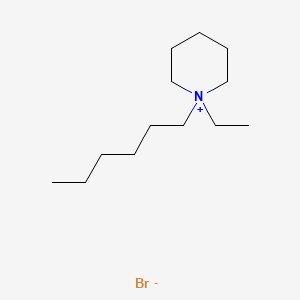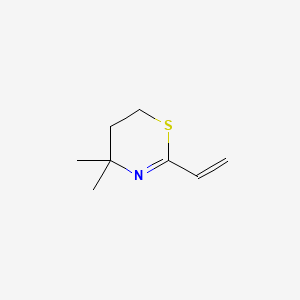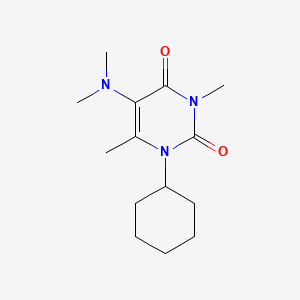
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 1-position, dimethyl groups at the 3- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.357 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the preparation of 6-amino-1,3-dimethyl uracil involves condensation and cyclization reactions . The process includes the use of cyanoacetic acid, acetic anhydride, and 1,3-dimethylurea under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The focus is on optimizing reaction conditions to maximize yield, reduce reaction time, and minimize the generation of pollutants .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, Grignard reagents for nucleophilic addition, and various solvents like water, dimethyl sulfoxide (DMSO), and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of uracil derivatives with bromine in different solvents can lead to various brominated products .
Wissenschaftliche Forschungsanwendungen
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: Used as a reagent to study the absorption and fluorescence spectra of uracil derivatives.
Biology: Investigated for its potential role in molecular genetics and the study of nucleic acids.
Medicine: Explored for its potential antiviral properties and as a structural base for antiviral agents.
Industry: Utilized in the preparation of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of uracil derivatives involves their interaction with molecular targets and pathways. For instance, hexazinone, a related compound, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II . This leads to the disruption of electron transport and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- can be compared with other uracil derivatives such as:
1,3-Dimethyluracil: Lacks the cyclohexyl and dimethylamino groups.
6-Amino-1,3-dimethyluracil: Contains an amino group at the 6-position instead of a dimethyl group.
Hexazinone: A triazine derivative used as a herbicide.
The uniqueness of uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32150-41-7 |
|---|---|
Molekularformel |
C14H23N3O2 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-cyclohexyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)16(4)14(19)17(10)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
InChI-Schlüssel |
IGDRIKGAYWASDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




